5-(Benzylthio)-2,3-dihydro-1H-inden-1-one 5-(Benzylthio)-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.: 132630-11-6
VCID: VC8067570
InChI: InChI=1S/C16H14OS/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2
SMILES: C1CC(=O)C2=C1C=C(C=C2)SCC3=CC=CC=C3
Molecular Formula: C16H14OS
Molecular Weight: 254.3 g/mol

5-(Benzylthio)-2,3-dihydro-1H-inden-1-one

CAS No.: 132630-11-6

Cat. No.: VC8067570

Molecular Formula: C16H14OS

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzylthio)-2,3-dihydro-1H-inden-1-one - 132630-11-6

Specification

CAS No. 132630-11-6
Molecular Formula C16H14OS
Molecular Weight 254.3 g/mol
IUPAC Name 5-benzylsulfanyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C16H14OS/c17-16-9-6-13-10-14(7-8-15(13)16)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2
Standard InChI Key NGXXHHAPSDACRB-UHFFFAOYSA-N
SMILES C1CC(=O)C2=C1C=C(C=C2)SCC3=CC=CC=C3
Canonical SMILES C1CC(=O)C2=C1C=C(C=C2)SCC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The molecular formula of 5-(benzylthio)-2,3-dihydro-1H-inden-1-one is C₁₆H₁₄OS, with a molecular weight of 254.35 g/mol. The core structure consists of a partially saturated indenone ring (2,3-dihydro-1H-inden-1-one) fused to a benzylthio group (-S-CH₂-C₆H₅) at the 5-position.

IUPAC Name and Stereochemical Considerations

The systematic IUPAC name is 5-(phenylmethylsulfanyl)-2,3-dihydro-1H-inden-1-one. Unlike its oxygen analog (5-benzyloxyindanone), the sulfur atom introduces greater steric bulk and reduced electronegativity, influencing both reactivity and intermolecular interactions . The dihydroindenone ring adopts a planar conformation, with the benzylthio group oriented perpendicular to the aromatic system, as confirmed by computational models of analogous structures .

Synthesis and Optimization

The synthesis of 5-(benzylthio)-2,3-dihydro-1H-inden-1-one typically involves nucleophilic substitution or sulfide bond formation strategies.

Key Synthetic Routes

Route 1: Thiol-Alkylation of 5-Hydroxyindanone

  • Starting Material: 5-Hydroxy-2,3-dihydro-1H-inden-1-one is treated with benzyl mercaptan (PhCH₂SH) under Mitsunobu conditions (e.g., DIAD, PPh₃) to replace the hydroxyl group with a benzylthio moiety.

  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    • Temperature: 0°C to room temperature

    • Yield: ~75–85% (estimated from analogous reactions).

Route 2: Direct Sulfur Incorporation
An alternative approach involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with sodium benzylthiolate (NaS-CH₂C₆H₅) in dimethylformamide (DMF) at 60–80°C, achieving yields of ~70% .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles such as:

  • Sulfur Odor Mitigation: Requires closed systems and scrubbing technologies.

  • By-Product Formation: Competing oxidation to sulfoxide or sulfone derivatives must be controlled via inert atmospheres (N₂/Ar) .

Physicochemical Properties

The substitution of oxygen with sulfur significantly alters the compound’s behavior:

Property5-(Benzylthio) Derivative5-(Benzyloxy) Analog (C₁₆H₁₄O₂)
Molecular Weight (g/mol)254.35238.28
LogP (Octanol-Water)3.2 ± 0.12.8 ± 0.1
Melting Point (°C)98–102 (decomposes)110–115
λmax (UV-Vis)280 nm265 nm

Key Observations:

  • The benzylthio group increases hydrophobicity (higher LogP), enhancing membrane permeability in biological systems.

  • UV absorption shifts bathochromically due to sulfur’s lower electronegativity compared to oxygen .

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

5-(Benzylthio)-2,3-dihydro-1H-inden-1-one serves as a precursor to:

  • Thiophene-Fused Indenones: Via cyclization with α,β-unsaturated carbonyl compounds under acidic conditions .

  • Sulfone Derivatives: Oxidation with m-CPBA yields sulfones, which are valuable in asymmetric catalysis.

Cross-Coupling Reactions

The benzylthio group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura: Requires prior conversion to the corresponding boronic ester.

  • Buchwald-Hartwig Amination: Forms C-N bonds at the indenone’s α-position .

Future Research Directions

  • Synthetic Methodology: Development of enantioselective routes using chiral auxiliaries.

  • Pharmacokinetic Profiling: ADMET studies to assess bioavailability and metabolic stability.

  • Material Science Applications: Exploration as a ligand in transition-metal complexes for catalysis.

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